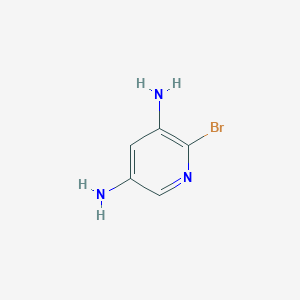![molecular formula C15H13N3O2S B11726958 Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is a compound that belongs to the class of thiazole derivatives Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds
Métodos De Preparación
The synthesis of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves multi-step reactions starting from commercially available substances. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazolo[4,5-b]pyridines: Similar to this compound, these compounds have been studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
OGVBRAYGRYZZEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)



![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)

